molecular formula C16H12F2N4OS2 B2522773 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea CAS No. 426248-18-2

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea

Cat. No.: B2522773
CAS No.: 426248-18-2
M. Wt: 378.42
InChI Key: SRSANNAONCWDDP-UHFFFAOYSA-N
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Description

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

The synthesis of 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a suitable nucleophile.

    Coupling with the Urea Derivative: The final step involves coupling the thiadiazole derivative with a 4-fluorophenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiadiazole ring to a more reduced form.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the development of new materials and compounds.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.

    Medicine: Research has indicated its potential use as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.

    Interaction with DNA/RNA: The compound may bind to nucleic acids, interfering with replication and transcription processes.

    Induction of Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

1-(5-((2-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives, such as:

    1,3,4-Thiadiazole-2-thiol: This compound shares the thiadiazole ring but lacks the fluorinated benzyl and phenyl groups, resulting in different chemical properties and applications.

    2-Amino-1,3,4-thiadiazole:

    5-(2-Fluorobenzyl)-1,3,4-thiadiazole-2-thiol: Similar to the target compound but with a thiol group instead of the urea moiety, leading to distinct chemical behavior.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4OS2/c17-11-5-7-12(8-6-11)19-14(23)20-15-21-22-16(25-15)24-9-10-3-1-2-4-13(10)18/h1-8H,9H2,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSANNAONCWDDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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